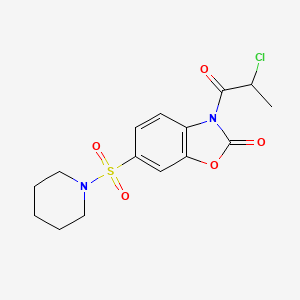
5-(4-aminophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-aminophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an aminophenoxy group and a phenyl group attached to the isoindole core
准备方法
The synthesis of 5-(4-aminophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminophenol and phthalic anhydride.
Formation of Intermediate: The first step involves the reaction of 4-aminophenol with phthalic anhydride to form an intermediate compound, which is then subjected to cyclization to yield the isoindole core.
Substitution Reaction: The intermediate is further reacted with a phenylating agent to introduce the phenyl group at the desired position.
Final Product:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反应分析
5-(4-aminophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
5-(4-aminophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Materials Science: Isoindole derivatives, including this compound, are used in the synthesis of advanced materials such as polymers, dyes, and organic semiconductors. Their unique electronic properties make them suitable for applications in optoelectronic devices.
Biological Research: The compound is used as a probe in biological studies to investigate cellular processes and molecular interactions. Its ability to bind to specific proteins and enzymes makes it a valuable tool in biochemical research.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes. Its stability and reactivity make it suitable for use in chemical manufacturing.
作用机制
The mechanism of action of 5-(4-aminophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, in anti-cancer research, the compound has been shown to inhibit the activity of certain kinases, leading to the suppression of tumor cell proliferation. In anti-inflammatory studies, it has been found to inhibit the production of pro-inflammatory cytokines by targeting specific signaling pathways.
相似化合物的比较
5-(4-aminophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
4-(4-aminophenoxy)-2,6-dimethylaniline: This compound shares the aminophenoxy group but differs in the substitution pattern on the aromatic ring. It has been studied for its optical and thermal properties.
4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound contains multiple aminophenoxy groups and has been investigated for its use in the synthesis of polyimides with high thermal stability and solubility.
4-(4-aminophenoxy)-2,6-dimethylaniline: This compound is another isoindole derivative with different substituents on the aromatic ring. It has been explored for its potential in the development of optoelectronic materials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both aminophenoxy and phenyl groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C20H14N2O3 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
5-(4-aminophenoxy)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O3/c21-13-6-8-15(9-7-13)25-16-10-11-17-18(12-16)20(24)22(19(17)23)14-4-2-1-3-5-14/h1-12H,21H2 |
InChI 键 |
BUJVLNOOZZQRSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14950302.png)

![2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B14950309.png)
![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B14950314.png)

![O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B14950316.png)
![{methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron](/img/structure/B14950320.png)
![benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate)](/img/structure/B14950325.png)
![5,5'-[4-(4-Carboxybenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl]diisophthalic acid](/img/structure/B14950342.png)
![N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide](/img/structure/B14950357.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[(2-carbamoylphenyl)amino]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B14950365.png)
![N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide](/img/structure/B14950370.png)

![3-{[(4-Methylphenyl)carbonyl]amino}phenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B14950383.png)
